7-Iodo-2-methoxyhept-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodo-2-methoxyhept-2-enenitrile is an organic compound with the molecular formula C8H12INO It is characterized by the presence of an iodine atom, a methoxy group, and a nitrile group attached to a heptene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7-Iodo-2-methoxyhept-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of 7-iodohept-2-en-1-ol with methanol in the presence of a strong acid catalyst to form the methoxy derivative. The nitrile group can then be introduced by treating the intermediate with a suitable nitrile source, such as sodium cyanide, under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
7-Iodo-2-methoxyhept-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halide exchange.
Oxidation: Potassium permanganate or chromium trioxide for oxidation of the methoxy group.
Reduction: Lithium aluminum hydride for nitrile reduction.
Major Products
Substitution: Formation of 7-chloro-2-methoxyhept-2-enenitrile.
Oxidation: Formation of 7-iodo-2-methoxyhept-2-enal.
Reduction: Formation of 7-iodo-2-methoxyhept-2-enamine.
Wissenschaftliche Forschungsanwendungen
7-Iodo-2-methoxyhept-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Iodo-2-methoxyhept-2-enenitrile involves its interaction with specific molecular targets. The iodine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyhept-2-ene: Lacks the iodine and nitrile groups, making it less reactive.
7-Iodohept-2-enenitrile: Lacks the methoxy group, affecting its chemical properties.
2-Methoxy-7-iodoheptane: Saturated version, differing in reactivity and applications.
Eigenschaften
CAS-Nummer |
108920-01-0 |
---|---|
Molekularformel |
C8H12INO |
Molekulargewicht |
265.09 g/mol |
IUPAC-Name |
7-iodo-2-methoxyhept-2-enenitrile |
InChI |
InChI=1S/C8H12INO/c1-11-8(7-10)5-3-2-4-6-9/h5H,2-4,6H2,1H3 |
InChI-Schlüssel |
MWZWNHHYTYXUQL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=CCCCCI)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.